N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide is an organic compound with the molecular formula C10H12N2O2 This compound features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide typically involves the acylation of 5-acetyl-2-methylpyridine. One common method is as follows:
Starting Material: 5-Acetyl-2-methylpyridine.
Reagent: Acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acylation.
The reaction proceeds as follows:
5-Acetyl-2-methylpyridine+Acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Formation of N-(5-carboxy-2-methylpyridin-4-yl)acetamide.
Reduction: Formation of N-(5-hydroxy-2-methylpyridin-4-yl)acetamide.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which N-(5-Acetyl-2-methylpyridin-4-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can be compared with other pyridine derivatives such as:
N-(5-Chloro-2-methylpyridin-4-yl)acetamide: Similar structure but with a chloro substituent, which can alter its reactivity and biological activity.
N-(5-Hydroxy-2-methylpyridin-4-yl)acetamide: Contains a hydroxy group, making it more polar and potentially more reactive in certain chemical reactions.
N-(5-Methoxy-2-methylpyridin-4-yl)acetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(5-acetyl-2-methylpyridin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJROZLZSLBYIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562662 |
Source
|
Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-97-6 |
Source
|
Record name | N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.